An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carboxaldehyde
An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-Methylbenzo[b]thiophene-2-carboxaldehyde (CAS No. 22053-74-3). This heterocyclic aldehyde is a valuable intermediate in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecular architectures. For instance, it serves as a precursor for developing compounds with potential therapeutic applications, such as selective cannabinoid type 2 (CB2) receptor ligands[1][2].
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 3-Methylbenzo[b]thiophene-2-carboxaldehyde are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₈OS | [3][4] |
| Molecular Weight | 176.23 g/mol | [5] |
| Appearance | White to light yellow crystalline powder or solid | [3][4] |
| Melting Point | 88-90 °C | [3][4] |
| Boiling Point | 318.9 ± 22.0 °C (Predicted at 760 mmHg) | |
| Density | 1.250 ± 0.06 g/cm³ (Predicted) | |
| Solubility | No experimental data available. Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | [3][4][6] |
| pKa | No experimental data available. | |
| CAS Number | 22053-74-3 | [3][4] |
| Synonyms | 3-Methylthianaphthene-2-carboxaldehyde, 2-Formyl-3-methylbenzo[b]thiophene |
Spectral Data Summary
Detailed experimental spectral data for 3-Methylbenzo[b]thiophene-2-carboxaldehyde is not extensively reported in publicly available literature. The following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. These values serve as a guide for characterization.
| Technique | Expected Key Signals |
| ¹H NMR (CDCl₃) | - Aldehyde Proton (-CHO): Singlet, ~9.8-10.2 ppm.- Aromatic Protons (Benzo ring): Multiplets, ~7.3-8.0 ppm.- Methyl Protons (-CH₃): Singlet, ~2.5-2.8 ppm. |
| ¹³C NMR (CDCl₃) | - Carbonyl Carbon (C=O): ~185-195 ppm.- Aromatic & Heterocyclic Carbons: ~120-150 ppm.- Methyl Carbon (-CH₃): ~15-25 ppm. |
| Infrared (IR) | - C=O Stretch (Aldehyde): Strong absorption band at ~1670-1690 cm⁻¹.- C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.- C-H Stretch (Alkyl): ~2850-2960 cm⁻¹.- C=C Stretch (Aromatic): ~1450-1600 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z ≈ 176.- Key Fragments: Loss of -CHO (m/z ≈ 147), and other fragments corresponding to the stable benzothiophene ring system. |
Experimental Protocols
Synthesis: Vilsmeier-Haack Formylation
A common and effective method for the synthesis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic substrate, in this case, 3-methylbenzo[b]thiophene.
Reaction Scheme: 3-Methylbenzo[b]thiophene reacts with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the electron-rich 2-position of the thiophene ring.
Detailed Protocol:
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30-45 minutes at this temperature to form the Vilsmeier reagent.
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Reaction: Dissolve 3-methylbenzo[b]thiophene (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete.
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Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-Methylbenzo[b]thiophene-2-carboxaldehyde.
Characterization Protocols
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
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Infrared Spectroscopy (IR): The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent.
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Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC-MS) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the preparation and analysis of the title compound.
Caption: Vilsmeier-Haack synthesis of the target compound.
Caption: General workflow for synthesis and characterization.
References
- 1. Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. BRPI0014470B1 - fab i inhibitor compounds, pharmaceutical composition, compound preparation process and use of the compounds for the manufacture of medicaments for treating bacterial infections - Google Patents [patents.google.com]
- 6. keyorganics.net [keyorganics.net]
